ethyl 3-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Overview
Description
Ethyl 3-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C15H13Cl2NO3S2 and its molecular weight is 390.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.9713910 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 3-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate may participate in synthetic pathways leading to compounds with potential antimicrobial properties. For instance, derivatives of ethyl(3-aryl-2-bromo)propanoate, through reactions with thiosemicarbazones, have been shown to form compounds with selective antimicrobial activity, highlighting the potential of such structural frameworks in generating biologically active agents (В. М. Цялковский et al., 2005).
Polymorphism and Analytical Characterization
Compounds structurally related to this compound exhibit polymorphism, posing challenges for analytical characterization. Spectroscopic and diffractometric techniques have been utilized to characterize such polymorphic forms, emphasizing the importance of solid-state characterization in understanding the physical properties of potential pharmaceutical compounds (F. Vogt et al., 2013).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
Research into the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives from structurally similar thiazolidinones reveals potential routes for generating novel compounds with possible therapeutic applications. These synthetic pathways demonstrate the versatility of thiazolidinone derivatives in medicinal chemistry (A. V. Tverdokhlebov et al., 2005).
Anticancer and Antitrypanosomal Activity
This compound and its derivatives could be explored for their anticancer and antitrypanosomal activities. Similar compounds have shown promising results in inhibiting cancer cell lines and parasitic growth, suggesting potential applications in developing new therapeutic agents (S. Holota et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Compounds with similar structures have been investigated for their enzyme inhibition properties, offering insights into their potential therapeutic uses. For example, the synthesis of novel indole-based compounds demonstrates the ability to inhibit urease enzyme activity, which could be relevant for the development of treatments for diseases associated with urease-producing bacteria (M. Nazir et al., 2018).
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S2/c1-2-21-13(19)5-6-18-14(20)12(23-15(18)22)7-9-3-4-10(16)8-11(9)17/h3-4,7-8H,2,5-6H2,1H3/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISPKQONUBVGML-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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